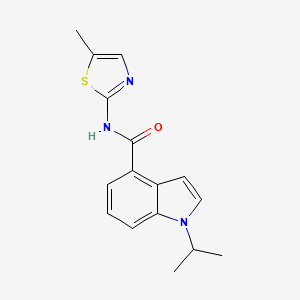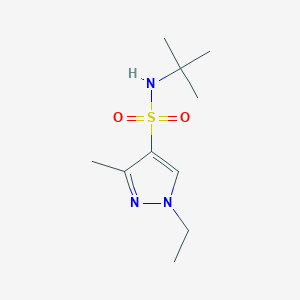![molecular formula C19H20N6OS2 B14932845 1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14932845.png)
1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a triazolopyridine moiety, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the triazolopyridine moiety via nucleophilic substitution or cycloaddition reactions.
- Attachment of the thienyl group through cross-coupling reactions such as Suzuki or Stille coupling.
- Methylation and sulfonation steps to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or triazolopyridine rings.
Common Reagents and Conditions
Common reagents for these reactions may include:
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Catalysts for cross-coupling reactions, such as palladium or nickel complexes.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications as a drug candidate for treating various diseases, depending on its biological activity.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms could include:
- Binding to a specific enzyme or receptor, inhibiting its activity.
- Interacting with nucleic acids or proteins to modulate their function.
- Disrupting cellular processes by altering membrane properties or signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE include:
- Other pyrazole derivatives with different substituents.
- Compounds containing the triazolopyridine moiety with variations in the attached groups.
- Thienyl-substituted molecules with different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique properties and activities compared to similar compounds.
Properties
Molecular Formula |
C19H20N6OS2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-methyl-N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N6OS2/c1-24-15(12-14(23-24)16-6-5-10-28-16)19(26)20-13(8-11-27-2)18-22-21-17-7-3-4-9-25(17)18/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,20,26)/t13-/m0/s1 |
InChI Key |
TWTUNESGGIUXPF-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N[C@@H](CCSC)C3=NN=C4N3C=CC=C4 |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC(CCSC)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14932767.png)
![2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14932774.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B14932781.png)


![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14932787.png)
![5-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14932794.png)

![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14932829.png)


![4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14932837.png)
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14932852.png)
